molecular formula C14H22ClNO2S B1525736 N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride CAS No. 1272755-11-9

N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride

Cat. No. B1525736
CAS RN: 1272755-11-9
M. Wt: 303.8 g/mol
InChI Key: UAABAOCOIDJTRS-BTQNPOSSSA-N
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Description

N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride (N-B-N-M-D-MMEHCl) is a synthetic compound widely used in laboratory experiments due to its unique properties. It is a derivative of the amino acid methionine, which is commonly found in proteins, and is used as a reagent in a variety of biochemical and physiological research applications. N-B-N-M-D-MMEHCl has been found to have a wide range of uses, from its ability to act as a reagent in chemical syntheses to its potential as a therapeutic agent.

Scientific Research Applications

Peptide Synthesis

This compound is utilized as an intermediate in the synthesis of peptides. Due to its protected amino group and esterified carboxyl group, it can be incorporated into peptide chains without unwanted side reactions. The protection of the amino group by the benzyl moiety is particularly useful as it can be removed under mild hydrogenolysis conditions .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceuticals. Its methyl ester group can act as a precursor for various drug molecules, especially those that require a methionine residue as part of their structure .

Chiral Resolution Agents

The chiral center in N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride makes it a candidate for use as a chiral resolution agent. It can be used to separate enantiomers of racemic mixtures, which is crucial in the production of enantiomerically pure substances .

Material Science

In material science, this compound can be used to synthesize polymers with specific properties. The presence of the sulfur atom allows for cross-linking, which can enhance the durability and stability of the polymer material .

Chemical Synthesis

This compound is valuable in chemical synthesis as a methylating agent. The methyl ester group can be transferred to other molecules, introducing a methyl group to the desired position in a target molecule .

Bioorganic Research

In bioorganic research, this compound can be used to study methylation processes in biological systems. It can serve as a model compound to understand how methionine residues in proteins undergo methylation .

Chromatography

For chromatographic purposes, this compound can be used to modify the stationary phase or as a component in the mobile phase to achieve better separation of substances based on their affinity to methionine residues .

properties

IUPAC Name

methyl (2R)-2-[benzyl(methyl)amino]-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S.ClH/c1-15(11-12-7-5-4-6-8-12)13(9-10-18-3)14(16)17-2;/h4-8,13H,9-11H2,1-3H3;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAABAOCOIDJTRS-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(CCSC)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@H](CCSC)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride

CAS RN

1272755-11-9
Record name D-Methionine, N-methyl-N-(phenylmethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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